5-benzyl-6-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one
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Overview
Description
5-BENZYL-6-METHYL-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE: is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenoxyethylsulfanyl group attached to a dihydropyrimidinone core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BENZYL-6-METHYL-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinone Core: This step involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic or basic conditions to form the dihydropyrimidinone core.
Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where a benzyl halide reacts with the dihydropyrimidinone core in the presence of a base.
Attachment of the Phenoxyethylsulfanyl Group: This step involves the reaction of the dihydropyrimidinone core with a phenoxyethylsulfanyl reagent under suitable conditions to attach the phenoxyethylsulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenoxyethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the dihydropyrimidinone core, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenoxyethylsulfanyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted benzyl and phenoxyethylsulfanyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in synthetic chemistry.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential lead compound for the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-BENZYL-6-METHYL-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The phenoxyethylsulfanyl group can interact with hydrophobic pockets in proteins, while the dihydropyrimidinone core can form hydrogen bonds with amino acid residues. These interactions can lead to changes in protein conformation and function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
- 5-BENZYL-6-METHYL-2-(5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE
- 2-FORMYL-5-HYDROXY-3-METHYLPHENOL
- 4-FORMYL-5-METHYLRESORCINOL
Comparison:
- Structural Differences: While these compounds share some structural similarities, such as the presence of benzyl and methyl groups, they differ in the nature of their functional groups and the overall structure of the heterocyclic core.
- Unique Features: The presence of the phenoxyethylsulfanyl group in 5-BENZYL-6-METHYL-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a unique feature that distinguishes it from other similar compounds. This group contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
5-benzyl-4-methyl-2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22N2O2S/c1-15-8-6-7-11-19(15)25-12-13-26-21-22-16(2)18(20(24)23-21)14-17-9-4-3-5-10-17/h3-11H,12-14H2,1-2H3,(H,22,23,24) |
InChI Key |
NQIJAPFDUPUNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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